3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to a cyclohexa[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 4-methylbenzaldehyde, and chromen-6-one derivatives.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorophenol with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-[(3-chlorophenyl)methoxy]-4-methylbenzaldehyde.
Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-6-one core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 3-[(3,4-Dichlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
Uniqueness
3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, methoxy group, and chromen core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19ClO3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H19ClO3/c1-13-19(24-12-14-5-4-6-15(22)11-14)10-9-17-16-7-2-3-8-18(16)21(23)25-20(13)17/h4-6,9-11H,2-3,7-8,12H2,1H3 |
InChI Key |
HUQRGAZPMUOWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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